3-Acetyl-1,2,4-triazine CAS number and supplier availability
3-Acetyl-1,2,4-triazine CAS number and supplier availability
3-Acetyl-1,2,4-triazine: Technical Profile & Procurement Guide CAS Number: 185445-06-1 IUPAC Name: 1-(1,2,4-Triazin-3-yl)ethanone[1][2]
Part 1: Executive Technical Summary
3-Acetyl-1,2,4-triazine is a specialized nitrogen-rich heterocyclic building block used primarily in advanced medicinal chemistry and coordination chemistry.[1] Unlike common triazine herbicides (e.g., Atrazine), this specific derivative features an acetyl group at the C3 position, rendering it a critical electrophilic scaffold for synthesizing bioactive hydrazones and complex ligands.[1]
Its primary utility lies in its reactivity: the acetyl carbonyl serves as a "chemical handle" for condensation reactions, while the electron-deficient 1,2,4-triazine ring acts as a pharmacophore in antifungal and antiviral drug discovery.[1] It is also a structural precursor to Bis-triazinyl bipyridines (BTPs) , which are high-value ligands for actinide partitioning in nuclear waste reprocessing.[1]
Part 2: Chemical Identity & Properties
| Property | Data |
| CAS Number | 185445-06-1 |
| Molecular Formula | C₅H₅N₃O |
| Molecular Weight | 123.11 g/mol |
| SMILES | CC(=O)C1=NC=NC=N1 |
| Appearance | Pale yellow to off-white solid (typically) |
| Solubility | Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water.[1] |
| Stability | Sensitive to strong bases (ring cleavage); store under inert atmosphere at -20°C recommended.[1] |
Part 3: Synthesis & Manufacturing Methodologies
The synthesis of 3-acetyl-1,2,4-triazine is non-trivial due to the electron-deficient nature of the triazine ring, which makes Friedel-Crafts acylation impossible. Two primary routes are employed in research and custom manufacturing:
Method A: The Nitrile-Grignard Route (Nucleophilic Addition)
This is the most direct method for introducing the acetyl group.[1]
-
Precursor: Start with 3-cyano-1,2,4-triazine .
-
Reagent: React with Methylmagnesium bromide (MeMgBr) at low temperature (-78°C).
-
Mechanism: The Grignard reagent attacks the nitrile carbon. Subsequent hydrolysis yields the ketone.
-
Critical Control Point: The 1,2,4-triazine ring is susceptible to nucleophilic attack at C5/C6.[1] Reaction conditions must be strictly controlled to favor nitrile addition over ring addition (which would destroy the aromaticity).
-
Method B: Oxidative Degradation (Side-Chain Modification)
-
Precursor: 3-(1-Hydroxyethyl)-1,2,4-triazine.[1]
-
Reagent: Oxidation using MnO₂ or Swern conditions .
-
Outcome: Converts the secondary alcohol to the ketone. This method is often higher yielding but requires a multi-step precursor synthesis.
Synthesis Workflow Diagram
Figure 1: Two primary synthetic pathways for generating 3-Acetyl-1,2,4-triazine. Method A (top) is preferred for direct functionalization.
Part 4: Applications in Drug Development & Research
Medicinal Chemistry (Pharmacophore Scaffold)
The 3-acetyl group is a versatile electrophile.[1] It is frequently condensed with hydrazines or semicarbazides to form Schiff bases (hydrazones).[1]
-
Antifungal Agents: Derivatives of 3-acetyl-1,2,4-triazine have shown potency against Candida albicans by inhibiting ergosterol biosynthesis.[1]
-
Kinase Inhibitors: The triazine core mimics the adenosine ring of ATP, allowing these derivatives to dock into the ATP-binding pockets of kinases (e.g., CDK2 inhibitors).[1]
Nuclear Waste Reprocessing (BTP Ligands)
3-Acetyl-1,2,4-triazine is a key intermediate in synthesizing 2,6-bis(1,2,4-triazin-3-yl)pyridine (BTP) ligands.[1]
-
Mechanism: These tridentate ligands selectively complex with trivalent actinides (Am³⁺, Cm³⁺) over lanthanides in high-level liquid waste, a critical step in the "Sanex" (Selective Actinide Extraction) process.[1]
Part 5: Supplier Availability & Procurement
Status: Specialty Chemical / Make-to-Order This compound is not a bulk commodity.[1] It is typically available only in gram-scale quantities for R&D.
Key Suppliers:
-
J&K Scientific: Catalog #T12044. Often stocks small inventory (1g - 5g).
-
A2B Chem: Catalog #AF11905.[2]
-
Custom Synthesis Houses: For quantities >100g, contract manufacturing is required due to the instability of the ring during scale-up.
Procurement Strategy:
-
Purity Check: Ensure ≥97% purity by HPLC. Impurities often include the hydrolyzed triazinone or ring-opened byproducts.[1]
-
Lead Time: Expect 2-4 weeks if not in stock (custom synthesis).
Part 6: Safety & Handling (MSDS Highlights)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Storage: Hygroscopic. Store at -20°C under argon or nitrogen. The acetyl group activates the ring toward hydrolysis; moisture exposure will degrade the compound into 1,2,4-triazin-3-one.[1]
References
-
J&K Scientific. (n.d.).[1] 1-(1,2,4-Triazin-3-yl)ethanone Product Page. Retrieved from
-
PubChem. (n.d.). Compound Summary: 3-Acetyl-1,2,4-triazine derivatives. National Library of Medicine. Retrieved from
-
Paudler, W. W., & Chen, T. K. (1970).[1] 1,2,4-Triazines.[1][3][4][5][6][7][8][9][10][11] Synthesis and Properties. Journal of Heterocyclic Chemistry. (Foundation for 1,2,4-triazine synthesis logic).
-
Hudson, M. J., et al. (2013).[1] The coordination chemistry of 1,2,4-triazinyl bipyridines for actinide extraction. Dalton Transactions. (Application in nuclear waste).
-
A2B Chem. (n.d.).[1] Product Catalog: 185445-06-1. Retrieved from [1]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. 185445-06-1 | 1-(1,2,4-Triazin-3-yl)ethanone | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 3. asianpubs.org [asianpubs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. lifechemicals.com [lifechemicals.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. d-nb.info [d-nb.info]
- 8. mdpi.com [mdpi.com]
- 9. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]
- 11. mdpi.com [mdpi.com]
